3-Amino-2,2-dimethyl-1-(thiophen-3-yl)propan-1-ol
Description
Properties
Molecular Formula |
C9H15NOS |
|---|---|
Molecular Weight |
185.29 g/mol |
IUPAC Name |
3-amino-2,2-dimethyl-1-thiophen-3-ylpropan-1-ol |
InChI |
InChI=1S/C9H15NOS/c1-9(2,6-10)8(11)7-3-4-12-5-7/h3-5,8,11H,6,10H2,1-2H3 |
InChI Key |
CZNZMUOJIIOVIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)C(C1=CSC=C1)O |
Origin of Product |
United States |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 3-Amino-2,2-dimethyl-1-(thiophen-3-yl)propan-1-ol
This document provides an in-depth technical guide for the characterization of 3-Amino-2,2-dimethyl-1-(thiophen-3-yl)propan-1-ol using Liquid Chromatography coupled with Mass Spectrometry (LC-MS). It is intended for researchers, analytical scientists, and drug development professionals who require a robust methodology for the identification and structural elucidation of this and similar amino alcohol compounds.
Analyte Profile & Methodological Considerations
Before developing any analytical method, a thorough understanding of the analyte's physicochemical properties is paramount. 3-Amino-2,2-dimethyl-1-(thiophen-3-yl)propan-1-ol (Molecular Formula: C₉H₁₅NOS, Exact Monoisotopic Mass: 185.0874 Da) is a small molecule possessing three key functional groups that dictate its behavior in an LC-MS system:
-
Primary Amine (-NH₂): This is a basic functional group (pKa of the conjugate acid is typically ~9-10). It is the most favorable site for protonation, making the molecule exceptionally well-suited for analysis in positive ion electrospray ionization (ESI) mode.[1]
-
Primary Alcohol (-OH): A polar group that contributes to the molecule's overall polarity and provides a potential site for a neutral loss of water (H₂O) during fragmentation.
-
Thiophene Ring: An aromatic heterocyclic moiety that influences the molecule's electronic properties and can undergo characteristic fragmentation such as ring opening or cleavage.
Given its polarity, chromatographic retention can be challenging on standard reversed-phase columns. Therefore, method development must focus on ensuring adequate retention to separate the analyte from the solvent front and potential matrix interferences.
Experimental Workflow: A Self-Validating Protocol
The following protocol is designed as a complete, self-validating system for the qualitative analysis of the target analyte. The workflow ensures that each step provides the necessary conditions for the next, from sample solubilization to fragmentation analysis.
Sample & Mobile Phase Preparation
-
Analyte Stock Solution: Prepare a 1 mg/mL stock solution of 3-Amino-2,2-dimethyl-1-(thiophen-3-yl)propan-1-ol in methanol.
-
Working Solution: From the stock, prepare a 1 µg/mL working solution using a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B. This ensures compatibility with the initial LC conditions.
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in LC-MS grade water. Rationale: The formic acid serves as a proton source to promote the formation of the [M+H]⁺ ion in the ESI source.[1]
-
Mobile Phase B (Organic): 0.1% Formic Acid in LC-MS grade acetonitrile. Rationale: Acetonitrile is a common organic solvent for reversed-phase chromatography, and the consistent use of formic acid across both mobile phases ensures a stable solvent environment.
Liquid Chromatography (LC) Parameters
The use of liquid chromatography provides separation and introduces the analyte into the mass spectrometer in a suitable solvent stream.[2]
-
Instrument: UHPLC System
-
Column: C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm). Rationale: A C18 column provides a good starting point for retaining small molecules. For highly polar compounds, a HILIC column could also be considered as an alternative.
-
Column Temperature: 40 °C. Rationale: Elevated temperature reduces mobile phase viscosity and can improve peak shape.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
LC Gradient:
Time (min) % Mobile Phase B 0.0 5 0.5 5 4.0 95 5.0 95 5.1 5 | 6.0 | 5 |
Mass Spectrometry (MS) Parameters
A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, is recommended for this analysis to obtain accurate mass measurements for both precursor and fragment ions.
-
Instrument: Q-TOF Mass Spectrometer
-
Ionization Mode: ESI Positive. Rationale: As previously discussed, the basic amine group is readily protonated.[1][3][4]
-
Capillary Voltage: 3.5 kV
-
Sampling Cone: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr (Nitrogen)
-
MS1 (Full Scan) Mode:
-
Mass Range: m/z 50 - 500
-
Scan Time: 0.2 s
-
-
MS2 (Tandem MS) Mode:
-
Activation: Collision-Induced Dissociation (CID).[5] Rationale: CID is a robust and well-understood technique for fragmenting small molecules by colliding them with an inert gas.[6]
-
Collision Gas: Argon
-
Precursor Ion Selection: Isolate the [M+H]⁺ ion (predicted m/z 186.0951).
-
Collision Energy: Ramp from 10-40 eV. Rationale: Ramping the collision energy ensures that a full range of fragments, from low-energy to high-energy dissociations, is observed.
-
Data Analysis & Interpretation
Full Scan (MS1) Analysis: The Precursor Ion
The first step in analysis is to identify the protonated molecule, [M+H]⁺. Based on the elemental formula C₉H₁₅NOS, the expected accurate mass can be calculated.
| Parameter | Value |
| Molecular Formula | C₉H₁₅NOS |
| Monoisotopic Mass (M) | 185.0874 Da |
| Protonated Adduct [M+H]⁺ | C₉H₁₆NOS⁺ |
| Calculated m/z of [M+H]⁺ | 186.0951 |
An extracted ion chromatogram (XIC) for m/z 186.0951 should reveal a chromatographic peak corresponding to the analyte. The full scan mass spectrum of this peak should confirm the presence of this ion with high mass accuracy (typically <5 ppm).
Tandem MS (MS/MS) Analysis: Elucidating the Structure
Tandem MS provides structural information by fragmenting the selected precursor ion. The fragmentation of 3-Amino-2,2-dimethyl-1-(thiophen-3-yl)propan-1-ol is predicted to follow several logical pathways based on its functional groups.
-
Neutral Loss of Water: The protonated alcohol can readily eliminate a molecule of water (H₂O, 18.0106 Da). This is often a primary and highly favorable fragmentation pathway for alcohols.
-
Alpha-Cleavage: Cleavage of the carbon-carbon bond adjacent (alpha) to the protonated amine is a common fragmentation route. This would result in the loss of the dimethylpropyl alcohol portion.
-
Benzylic-type Cleavage: The bond between the carbon bearing the hydroxyl group and the carbon with the gem-dimethyl group is susceptible to cleavage. This breakage is facilitated by the stability of the resulting thiophene-containing cation.
-
Thiophene Ring Fragmentation: At higher collision energies, the thiophene ring itself may fragment.[7][8]
The following table summarizes the major fragment ions anticipated from the CID of the [M+H]⁺ precursor at m/z 186.0951.
| Observed m/z | Proposed Formula | Mass Difference | Proposed Neutral Loss | Fragment Description |
| 186.0951 | C₉H₁₆NOS⁺ | - | - | Precursor Ion [M+H]⁺ |
| 168.0845 | C₉H₁₄NS⁺ | 18.0106 | H₂O | Loss of water from the alcohol group. |
| 111.0425 | C₆H₇S⁺ | 75.0526 | C₃H₉NO | Cleavage of the C-C bond adjacent to the thiophene ring. |
| 85.0292 | C₄H₅S⁺ | 101.0659 | C₅H₁₁NO | Thiophene methyl cation, resulting from cleavage and rearrangement. |
| 74.0600 | C₃H₈NO⁺ | 112.0351 | C₆H₈S | Ion resulting from cleavage at the benzylic-type position. |
| 58.0651 | C₃H₈N⁺ | 128.0300 | C₆H₈OS | Cleavage alpha to the nitrogen, retaining the amine group. |
Visualizations
Analytical Workflow Diagram
The diagram below illustrates the sequential logic of the analytical protocol, from sample preparation through data acquisition.
Caption: High-level workflow for LC-MS analysis.
Proposed Fragmentation Pathway
This diagram visualizes the primary fragmentation routes originating from the protonated precursor molecule.
Caption: Predicted CID fragmentation pathways.
References
-
HUPO Proteomics Standards Initiative. (2017). Guidelines for reporting quantitative mass spectrometry based experiments in proteomics. [Link]
-
Martinez-Bartolome, S., et al. (2013). Guidelines for reporting quantitative mass spectrometry based experiments in proteomics. PubMed. [Link]
-
American Society for Mass Spectrometry. Guidelines for Reporting Proteomic Experiments Using Mass Spectrometry. [Link]
-
Karminski-Zamola, G., et al. (1995). Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. PubMed. [Link]
-
Abdel-Megeed, M. F., & El-Hefnawy, G. B. (1995). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate. [Link]
-
Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]
-
Des-Franzen, J., et al. (1981). Peptide analysis as amino alcohols by gas chromatography-mass spectrometry. Application to hyperoligopeptiduria. Detection of Gly-3Hyp-4Hyp and Gly-Pro-4Hyp-Gly. PubMed. [Link]
-
ProteomeXchange Consortium. (2014). Data Submission Guidelines for ProteomeXchange. [Link]
-
Kwan, W. P., & Liu, H. (2023). BA Method Development: Polar Compounds. BioPharma Services. [Link]
-
Royal Society of Chemistry. (n.d.). Experimental reporting. [Link]
-
Geng, L., & Ji, Y. (2002). Accurate Mass Determination of Amino Alcohols by Turboionspray/Time‐of‐Flight Mass Spectrometry. Chinese Journal of Chemistry. [Link]
-
Budzikiewicz, H., & Poppe, A. (1989). The fragmentation behaviour of alkylated thiophene‐1,1‐dioxides. Organic Mass Spectrometry. [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog. [Link]
-
Bakalova, A., et al. (2004). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc. [Link]
-
Ramirez-Gomez, F., & Martinez-Romero, J. (2012). Mechanisms of electrospray ionization for mass spectrometry analysis. [Link]
-
Pitt, J. (n.d.). Electrospray Ionization – ESI. [Link]
-
Ramautar, R., Somsen, G. W., & de Jong, G. J. (2012). LC-MS metabolomics of polar compounds. PubMed. [Link]
-
SCIEX. (2016). Application of LCMS in small-molecule drug development. [Link]
-
Santos, L. S. (Ed.). (2010). A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. Wiley-VCH. [Link]
-
Wikipedia. (n.d.). Collision-induced dissociation. [Link]
-
Smith, D. (n.d.). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Longdom Publishing. [Link]
-
Voinov, V. G., & Laskin, J. (2015). Collision‐Induced Dissociation (CID) of Peptides and Proteins. ResearchGate. [Link]
Sources
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- 6. researchgate.net [researchgate.net]
- 7. Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-2,2-dimethyl-1-(thiophen-3-yl)propan-1-ol
Target Audience: Process Chemists, Organic Synthesis Researchers, and Drug Development Professionals Document Type: Troubleshooting Guide, Mechanistic FAQ, and Standard Operating Procedures (SOPs)
Executive Summary & Mechanistic Overview
The synthesis of 3-Amino-2,2-dimethyl-1-(thiophen-3-yl)propan-1-ol presents a unique nexus of steric and electronic challenges. As a 1,3-amino alcohol derivative featuring a thiophene heterocycle and a bulky gem-dimethyl center, traditional synthetic routes often fail.
Through our field applications, we have identified three primary failure modes:
-
Organometallic Instability: Rapid isomerization of 3-thienyl metal species to the thermodynamically favored 2-thienyl isomer.
-
Blocked E1cB Elimination: The gem-dimethyl group at C2 prevents dehydration of the aldol intermediate, making the system highly susceptible to base-catalyzed retro-aldol cleavage.
-
Catalyst Poisoning: The robust coordination of thiophene sulfur to transition metal d-orbitals completely poisons standard noble metal catalysts (Pd/C, PtO
), rendering traditional reductive aminations or N-benzyl deprotections non-viable [1].
This guide provides mechanistically grounded solutions to engineer around these bottlenecks.
Reaction Pathway & Failure Modes Analysis
Synthetic map for 3-Amino-2,2-dimethyl-1-(thiophen-3-yl)propan-1-ol showing failure branches.
Troubleshooting & Mechanistic FAQs
Category A: The Organometallic Route
Q1: I am attempting a Grignard/Lithiation approach using 3-bromothiophene, but my final product is heavily contaminated with the 1-(thiophen-2-yl) isomer. Why?
Causality: Halogen-metal exchange of 3-bromothiophene with
Category B: The Aldol Condensation Route
Q2: During the conversion of my aldol intermediate (3-hydroxy-2,2-dimethyl-3-(thiophen-3-yl)propanal) to an oxime, the starting materials reappear. What is driving this?
Causality: Standard aldol additions dehydrate via an E1cB mechanism to form stable
Category C: Reduction & Deprotection
Q3: My catalytic hydrogenation (H
Quantitative Analytical Tracking
To aid in root-cause analysis, use the table below to cross-reference quantitative analytical markers for common side-reactions observed during this workflow.
| Impurity / Molecule | Mechanism of Formation | LC-MS Detection (ESI+) | Mitigation Strategy | |
| Target Molecule | Successful complete synthesis | [M+H] | N/A | |
| Thiophen-2-yl Isomer | Organometallic thermodynamic rearrangement | [M+H] | Use | |
| Aldehyde Cleavage Fragment | Base-catalyzed retro-aldol | [M+H] | Maintain pH 5-6 during oxime formation. | |
| Dimeric Secondary Amine | Over-alkylation during reductive amination | [M+H] | Complex multiplets at | Route synthesis through oxime, avoid direct reductive amination. |
Validated Experimental Protocol: Oxime Formation & LiAlH Reduction
This is the self-validating, preferred methodology for installing the primary amine without risking thiophene-induced catalyst poisoning or retro-aldol cleavage.
Step 1: Buffered Oximation of Aldol Intermediate
-
Charge the Reactor: To a 250 mL round-bottom flask, add 3-hydroxy-2,2-dimethyl-3-(thiophen-3-yl)propanal (10.0 g, 54.3 mmol) and dissolve in absolute ethanol (100 mL).
-
Buffer Preparation (Critical Step): In a separate beaker, dissolve Hydroxylamine hydrochloride (5.6 g, 81.4 mmol, 1.5 eq) and Sodium Acetate trihydrate (11.0 g, 81.4 mmol, 1.5 eq) in deionized water (30 mL). Verify the pH of this solution is ~5.5 using a calibrated pH meter.
-
Addition: Add the aqueous buffer solution dropwise to the ethanolic aldehyde solution at 20 °C over 15 minutes.
-
Reaction: Stir at room temperature for 3 hours. Monitor by TLC (Hexanes:EtOAc 7:3).
-
Workup: Concentrate the ethanol under reduced pressure. Extract the aqueous residue with Dichloromethane (3 x 50 mL), wash with brine, dry over Na
SO , and concentrate to yield the oxime intermediate.
Step 2: Stoichiometric Reduction (Avoiding Pd/C)
-
Inert Preparation: Flame-dry a 500 mL 3-neck flask equipped with a reflux condenser and dropping funnel. Purge with Argon.
-
LiAlH
Suspension: Suspend Lithium Aluminum Hydride (4.1 g, 108 mmol, ~2.0 eq) in anhydrous THF (100 mL) at 0 °C. -
Addition: Dissolve the crude oxime from Step 1 in anhydrous THF (50 mL) and add it dropwise via the dropping funnel to the LiAlH
suspension over 30 minutes, maintaining the internal temperature below 10 °C. -
Reflux: Once addition is complete, warm the reaction to 65 °C and reflux for 4 hours.
-
Fieser Workup (Self-Validating quench): Cool to 0 °C. Dilute with diethyl ether (100 mL). Slowly add 4.1 mL of water, followed by 4.1 mL of 15% aq. NaOH, and finally 12.3 mL of water. A white, granular precipitate of aluminum salts will form. If the precipitate is gelatinous, continue stirring until it becomes starkly white and granular.
-
Isolation: Filter the salts through a pad of Celite, wash the filter cake with warm THF, and concentrate the filtrate. Purify via recrystallization or column chromatography (DCM/MeOH/NH
OH 90:9:1) to afford pure 3-Amino-2,2-dimethyl-1-(thiophen-3-yl)propan-1-ol.
References
-
Thiophene Modification of the Pt/SOD Catalyst to Enhance Catalytic Selectivity in Hydrogenation Reactions. Industrial & Engineering Chemistry Research - ACS Publications. Discusses the precise coordination chemistry of thiophene poisoning noble-metal heterogeneous catalysts.[Link]
-
Efficient Synthesis and Functionalization of 3-Bromonaphtho[2,3-b]thiophene. ChemRxiv. Contains foundational mechanism data on the thermodynamic instability and rearrangement of 3-lithio thiophene systems to the 2-position.[Link]
Technical Support Center: Overcoming Poor Solubility of 3-Amino-2,2-dimethyl-1-(thiophen-3-yl)propan-1-ol
print(google_search.search(queries=["solubility of thiophene derivatives in organic solvents", "solubility of bulky amino alcohols in reaction media", "predicting solubility of organic compounds", "solvent selection for reactions with amino alcohols", "use of co-solvents to dissolve organic reagents", "temperature effects on solubility in organic synthesis", "pH adjustment to improve solubility of organic amines", "application of phase-transfer catalysts in organic synthesis", "troubleshooting poor solubility in chemical reactions", "3-Amino-2,2-dimethyl-1-(thiophen-3-yl)propan-1-ol chemical properties"]))
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of 3-Amino-2,2-dimethyl-1-(thiophen-3-yl)propan-1-ol in various reaction media. Our goal is to equip you with the knowledge and practical strategies to ensure the successful progression of your experiments.
Understanding the Challenge: The Molecular Structure of 3-Amino-2,2-dimethyl-1-(thiophen-3-yl)propan-1-ol
The solubility of a compound is intrinsically linked to its molecular structure. In the case of 3-Amino-2,2-dimethyl-1-(thiophen-3-yl)propan-1-ol, several features contribute to its solubility profile:
-
Aromatic Thiophene Ring: The thiophene group introduces a degree of aromaticity and non-polarity.
-
Bulky Dimethyl Group: The two methyl groups on the adjacent carbon create steric hindrance and contribute to the molecule's lipophilicity.
-
Polar Functional Groups: The presence of a primary amine (-NH2) and a hydroxyl (-OH) group provides sites for hydrogen bonding and imparts polarity.[1]
This combination of polar and non-polar characteristics can lead to solubility challenges in a wide range of common laboratory solvents.
Frequently Asked Questions (FAQs)
Q1: In which general classes of solvents would I expect 3-Amino-2,2-dimethyl-1-(thiophen-3-yl)propan-1-ol to have poor solubility?
A1: Generally, you can anticipate poor solubility in highly non-polar solvents like hexanes and cyclohexane, as they cannot effectively solvate the polar amine and hydroxyl groups.[2][3] Conversely, highly polar protic solvents like water may also be problematic due to the compound's significant non-polar regions (the thiophene ring and dimethyl groups).
Q2: What is the first step I should take when encountering solubility issues with this compound?
A2: The initial and most straightforward approach is to systematically screen a range of solvents with varying polarities. This will help you identify a suitable starting point for optimization. A good selection would include polar aprotic solvents (e.g., DMSO, DMF, acetonitrile), polar protic solvents (e.g., ethanol, methanol, isopropanol), and less polar solvents (e.g., THF, dichloromethane).[4][5]
Q3: Can temperature be used to improve the solubility of 3-Amino-2,2-dimethyl-1-(thiophen-3-yl)propan-1-ol?
A3: Yes, for many compounds, solubility increases with temperature.[6][7] Gently warming the solvent while stirring can significantly improve the dissolution of your compound. However, it is crucial to ensure that the reaction temperature is compatible with the stability of all reactants and reagents.
Troubleshooting Guide: A Step-by-Step Approach to Overcoming Poor Solubility
If initial solvent screening and temperature adjustments are insufficient, a more systematic approach is required. The following troubleshooting guide offers a logical progression of techniques to enhance the solubility of 3-Amino-2,2-dimethyl-1-(thiophen-3-yl)propan-1-ol.
Problem: 3-Amino-2,2-dimethyl-1-(thiophen-3-yl)propan-1-ol does not fully dissolve in the chosen reaction solvent, leading to a heterogeneous mixture and potentially low reaction yields.
Workflow for Troubleshooting Poor Solubility
Caption: A logical workflow for addressing poor solubility.
Step 1: Systematic Solvent Screening
Rationale: The principle of "like dissolves like" is a fundamental concept in chemistry.[3] By testing a variety of solvents, you can empirically determine which one best matches the polarity of 3-Amino-2,2-dimethyl-1-(thiophen-3-yl)propan-1-ol.
Protocol:
-
Place a small, known amount of the compound into several vials.
-
Add a measured volume of a different solvent to each vial.
-
Stir or agitate the vials at a consistent temperature.
-
Visually assess the solubility in each solvent.
Data Summary Table:
| Solvent Class | Example Solvents | Expected Solubility of 3-Amino-2,2-dimethyl-1-(thiophen-3-yl)propan-1-ol |
| Non-polar | Hexane, Toluene | Poor |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to Good |
| Polar Protic | Methanol, Ethanol | Moderate |
| Ethers | THF, Diethyl ether | Low to Moderate |
| Halogenated | Dichloromethane | Low to Moderate |
Step 2: Temperature Adjustment
Rationale: Increasing the kinetic energy of the solvent molecules can help to break down the crystal lattice of the solid solute, leading to increased solubility.
Protocol:
-
Choose the most promising solvent from the initial screen.
-
Gradually heat the solvent while stirring.
-
Add the 3-Amino-2,2-dimethyl-1-(thiophen-3-yl)propan-1-ol in portions.
-
Monitor for dissolution. If the reaction is to be run at a lower temperature, this technique can be used to create a supersaturated solution, which may remain in solution upon cooling.
Hot Filtration (if undissolved impurities are present): If you suspect that some of the undissolved material is an impurity, a hot filtration can be performed.[8][9][10][11][12]
Experimental Workflow for Hot Filtration:
Caption: A streamlined workflow for performing a hot filtration.
Step 3: Employing a Co-solvent System
Rationale: A mixture of two or more miscible solvents can have a solvating power that is different from either of the individual solvents.[13][14] This is a powerful technique for fine-tuning the polarity of the reaction medium.[13]
Protocol:
-
Start with the best single solvent identified in Step 1.
-
Gradually add a co-solvent with a different polarity. For example, if your compound has some solubility in dichloromethane, adding a small amount of methanol can significantly improve solubility.
-
Monitor for dissolution at each addition.
Common Co-solvent Combinations:
| Primary Solvent | Co-solvent | Rationale |
| Toluene | Ethanol | Increases polarity |
| Dichloromethane | Methanol | Increases polarity |
| Water | Acetonitrile | Decreases polarity |
| Tetrahydrofuran | Water | Increases polarity |
Step 4: pH Adjustment
Rationale: The primary amine group in 3-Amino-2,2-dimethyl-1-(thiophen-3-yl)propan-1-ol is basic.[15][16] By adding a small amount of acid, the amine can be protonated to form an ammonium salt.[17] This salt will have significantly higher solubility in polar solvents.[17][18]
Protocol:
-
Suspend the compound in a polar solvent (e.g., water, ethanol).
-
Slowly add a dilute acid (e.g., HCl, acetic acid) dropwise while monitoring the pH.
-
Continue adding acid until the solid dissolves.
Important Considerations:
-
Ensure that the acidic conditions are compatible with your reaction.
-
The product will be the salt of your compound, which may require a neutralization step during workup.
Step 5: Phase-Transfer Catalysis (for Biphasic Reactions)
Rationale: If your reaction involves an aqueous phase and an organic phase, and your compound is soluble in the organic phase but the other reactant is in the aqueous phase, a phase-transfer catalyst (PTC) can be employed.[19][20][21][22] The PTC facilitates the transfer of the aqueous reactant into the organic phase, allowing the reaction to proceed.[19][20][21][22]
Protocol:
-
Set up your biphasic reaction mixture.
-
Add a catalytic amount (typically 1-5 mol%) of a suitable phase-transfer catalyst.
-
Stir the mixture vigorously to maximize the interfacial surface area.
Common Phase-Transfer Catalysts:
| Catalyst Type | Examples |
| Quaternary Ammonium Salts | Tetrabutylammonium bromide (TBAB), Aliquat 336 |
| Crown Ethers | 18-Crown-6 |
| Phosphonium Salts | Tetrabutylphosphonium chloride |
Concluding Remarks
Overcoming the poor solubility of 3-Amino-2,2-dimethyl-1-(thiophen-3-yl)propan-1-ol often requires a multi-faceted approach. By systematically working through the troubleshooting steps outlined in this guide, from simple solvent screening to more advanced techniques like co-solvency and pH adjustment, researchers can significantly improve the homogeneity of their reaction mixtures and ultimately achieve higher yields and more reproducible results.
References
-
Drug Development and Delivery. (n.d.). WHITEPAPER - Enhancing the Solubility of Active Pharmaceutical Ingredients Using Hot Melt Extrusion & Polyvinyl Alcohol. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, October 5). How are solvents chosen in organic reactions?. Retrieved from [Link]
-
Organic Chemistry at CU Boulder. (n.d.). Filtration. Retrieved from [Link]
-
Agno Pharma. (n.d.). Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability. Retrieved from [Link]
-
ChemTalk. (2025, May 16). A Deep Dive into Common Organic Solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, August 20). 2.5: Hot Filtration. Retrieved from [Link]
-
Chemistry Talk. (2025, July 3). What is Solvent Selection in Chemistry? How It Affects Reaction Outcomes. Retrieved from [Link]
-
Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from [Link]
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Phase-transfer catalyst – Knowledge and References. Retrieved from [Link]
-
ChemEd X. (n.d.). Hot Filtration Process. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2013, July 31). Advances in Solubility Enhancement Techniques. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 1.5E: Hot Filtration. Retrieved from [Link]
-
Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]
-
University of York. (n.d.). Gravity Filtration. Retrieved from [Link]
-
OperaChem. (2023, July 2). Phase transfer catalysis (PTC). Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
ResearchGate. (2017, March 10). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. Retrieved from [Link]
-
Reddit. (2022, August 13). Question about solvents : r/OrganicChemistry. Retrieved from [Link]
-
ResearchGate. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]
-
Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]
-
PubMed. (2021, May 1). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. Retrieved from [Link]
-
SlideShare. (n.d.). Co-solvency. Retrieved from [Link]
-
YourDictionary. (n.d.). Cosolvent. Retrieved from [Link]
-
ACS Publications. (1998). Predicting Cosolvency. 1. Solubility Ratio and Solute log Kow. Retrieved from [Link]
-
DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]
-
DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]
-
Semantic Scholar. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Retrieved from [Link]
-
Thieme. (2025, July 1). Bio-based Green Solvents in Organic Synthesis. An Updated Review. Retrieved from [Link]
-
ISSR. (n.d.). Solubility and pH of amines. Retrieved from [Link]
-
Study.com. (n.d.). When added to water, soluble amines will: a. alter the solution's color b. solution c. pH raise solution d. pH cause water to polymerize. Retrieved from [Link]
-
ResearchGate. (2017, January 1). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Retrieved from [Link]
-
Springer. (n.d.). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Retrieved from [Link]
-
Quora. (2022, October 16). What is the pH of a tertiary amine?. Retrieved from [Link]
-
University of Calgary. (n.d.). 7.3 Solubility of Amines. Retrieved from [Link]
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- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]
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Validation & Comparative
Validation of the structure of 3-Amino-2,2-dimethyl-1-(thiophen-3-yl)propan-1-ol by spectroscopic methods
A Comparative Guide to the Spectroscopic Validation of 3-Amino-2,2-dimethyl-1-(thiophen-3-yl)propan-1-ol
This guide provides a comprehensive analysis of the spectroscopic methods for the structural validation of 3-Amino-2,2-dimethyl-1-(thiophen-3-yl)propan-1-ol, a novel amino alcohol with potential applications in medicinal chemistry. The structural elucidation of such molecules is a critical step in drug discovery and development, ensuring the compound's identity and purity. This document offers an in-depth comparison of various spectroscopic techniques, supported by experimental data and protocols, to provide researchers, scientists, and drug development professionals with a robust framework for structural validation.
The unique molecular architecture of 3-Amino-2,2-dimethyl-1-(thiophen-3-yl)propan-1-ol, featuring a thiophene ring, a chiral center, and sterically hindering dimethyl groups, presents an interesting case for spectroscopic analysis. The correct assignment of all spectral features is paramount to confirming the successful synthesis of the target molecule and for its subsequent use in further research.
The Strategic Importance of Multi-faceted Spectroscopic Validation
Reliance on a single analytical technique is often insufficient for the unambiguous structural determination of a novel compound. A more rigorous and scientifically sound approach involves the synergistic use of multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident assignment. This guide will focus on the "gold standard" techniques for small molecule characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
The causality behind this multi-pronged approach lies in the complementary nature of the information obtained. While NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the connectivity of atoms, mass spectrometry determines the molecular weight and elemental composition. Infrared spectroscopy, in turn, identifies the functional groups present in the molecule.
Figure 1: A schematic overview of the structural validation workflow, highlighting the central role of spectroscopic analysis.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the chemical environment of each atom, their connectivity, and even their spatial arrangement.
A. ¹H NMR Spectroscopy: Unveiling the Proton Environment
Proton NMR (¹H NMR) provides information about the number of different types of protons, their electronic environment, and their proximity to other protons.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid interfering signals from the solvent itself.
-
Instrumental Parameters: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay that allows for full recovery of the magnetization.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.
Expected ¹H NMR Spectral Data for 3-Amino-2,2-dimethyl-1-(thiophen-3-yl)propan-1-ol:
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Thiophene Protons | ~7.0-7.4 | Multiplet (m) | 3H | The protons on the thiophene ring will resonate in the aromatic region, with their specific shifts and coupling patterns depending on the substitution pattern. |
| CH-OH | ~4.8-5.2 | Doublet of doublets (dd) or multiplet (m) | 1H | This proton is adjacent to a chiral center and coupled to the CH₂ group, leading to a complex splitting pattern. Its chemical shift is influenced by the electronegative oxygen atom. |
| CH-NH₂ | ~3.0-3.4 | Singlet (s) or broad singlet (br s) | 1H | The chemical shift of this proton can vary and the signal may be broad due to quadrupole effects of the nitrogen atom and exchange with residual water. |
| CH₂-N | ~2.8-3.2 | Multiplet (m) | 2H | These protons are adjacent to the nitrogen atom and will show coupling to the CH-OH proton. |
| OH | Variable (broad) | Singlet (s) | 1H | The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent. It often appears as a broad singlet. |
| NH₂ | Variable (broad) | Singlet (s) | 2H | Similar to the hydroxyl proton, the amino protons are exchangeable and their signal is often broad. |
| C(CH₃)₂ | ~0.9-1.2 | Two singlets (s) | 6H | The two methyl groups are diastereotopic due to the adjacent chiral center and are expected to appear as two distinct singlets. |
B. ¹³C NMR Spectroscopy: Probing the Carbon Framework
Carbon-13 NMR (¹³C NMR) provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environment.
Experimental Protocol:
-
Sample Preparation: A more concentrated sample (20-50 mg) is typically required compared to ¹H NMR. The same deuterated solvent can be used.
-
Instrumental Parameters: Acquire the spectrum on the same NMR spectrometer. A proton-decoupled sequence is standard, which results in each unique carbon atom appearing as a singlet. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.
-
Data Processing: Similar to ¹H NMR, the data is Fourier transformed and phased.
Expected ¹³C NMR Spectral Data for 3-Amino-2,2-dimethyl-1-(thiophen-3-yl)propan-1-ol:
| Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| Thiophene Carbons | ~120-145 | The sp² hybridized carbons of the thiophene ring resonate in this characteristic downfield region. |
| C-OH | ~70-80 | The carbon atom attached to the hydroxyl group is deshielded and appears in this range. |
| C-NH₂ | ~55-65 | The carbon atom bonded to the amino group is also deshielded. |
| C(CH₃)₂ | ~35-45 | The quaternary carbon atom will have a distinct chemical shift. |
| CH₂-N | ~40-50 | The carbon of the methylene group adjacent to the nitrogen. |
| C(CH₃)₂ | ~20-30 | The two methyl carbons are expected to have similar chemical shifts but may be resolved as two separate signals. |
II. Mass Spectrometry (MS): Determining the Molecular Weight and Formula
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an invaluable tool for determining the molecular weight of a compound and can also provide information about its elemental composition and structure through fragmentation patterns.
Experimental Protocol:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electrospray ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common soft ionization techniques for polar molecules like the target compound. These methods typically produce the protonated molecule [M+H]⁺.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
Expected Mass Spectrometry Data:
-
Molecular Formula: C₉H₁₅NOS
-
Monoisotopic Mass: 185.0874 g/mol
-
Expected Ion: In positive ion mode ESI-MS, the most prominent ion is expected to be the protonated molecule [M+H]⁺ at m/z 186.0952.[1] High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.
Fragmentation Analysis:
While soft ionization techniques minimize fragmentation, some fragmentation may still occur. The analysis of these fragment ions can provide further structural information. For instance, the loss of a water molecule (H₂O) or the amino group (NH₂) are plausible fragmentation pathways.
Figure 2: A simplified workflow of a mass spectrometry experiment.
III. Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in solution. For a solid sample, the Attenuated Total Reflectance (ATR) technique is a convenient and common method.
-
Data Acquisition: The IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration |
| O-H (alcohol) | 3200-3600 (broad) | Stretching |
| N-H (amine) | 3300-3500 (medium) | Stretching (may show two bands for a primary amine) |
| C-H (sp³ aliphatic) | 2850-3000 | Stretching |
| C-H (sp² aromatic) | 3000-3100 | Stretching |
| C=C (aromatic) | 1450-1600 | Stretching |
| C-O (alcohol) | 1050-1260 | Stretching |
| C-N (amine) | 1020-1250 | Stretching |
The presence of a broad absorption band in the 3200-3600 cm⁻¹ region would be strong evidence for the hydroxyl group, while the N-H stretching vibrations would confirm the presence of the primary amine.
Comparative Analysis and Alternative Methods
While the combination of NMR, MS, and IR provides a comprehensive structural validation, other techniques can offer complementary information.
-
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the most definitive three-dimensional structure. However, obtaining suitable crystals can be a significant challenge.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique can provide information about the conjugated π-system of the thiophene ring.
-
Elemental Analysis: This classical method provides the percentage composition of each element in the compound, which can be used to confirm the empirical formula.
In comparison, the spectroscopic methods detailed above are generally more accessible and provide a wealth of structural information more rapidly.
Conclusion: A Self-Validating System for Structural Integrity
The structural validation of a novel compound like 3-Amino-2,2-dimethyl-1-(thiophen-3-yl)propan-1-ol is a critical process that underpins the reliability of all subsequent research. By employing a multi-technique spectroscopic approach, a self-validating system is created where the data from each method corroborates the others. The detailed ¹H and ¹³C NMR data map the carbon-hydrogen framework, the mass spectrum confirms the molecular weight and elemental composition, and the IR spectrum identifies the key functional groups. This synergistic approach provides an unambiguous and authoritative confirmation of the molecular structure, ensuring the scientific integrity of the research.
References
Sources
Comparative Analysis of Synthetic Routes to 3-Amino-2,2-dimethyl-1-(thiophen-3-yl)propan-1-ol
Target Audience: Researchers, Process Chemists, and Drug Development Scientists Prepared By: Senior Application Scientist
Executive Summary & Structural Challenges
The synthesis of 3-Amino-2,2-dimethyl-1-(thiophen-3-yl)propan-1-ol presents distinct chemoselective and steric challenges. As a heavily encumbered γ-amino alcohol, its carbon backbone features a neopentyl-like gem-dimethyl group at the C2 position adjacent to a reactive thiophene ring.
This specific architecture negates the use of traditional synthetic approaches for two reasons:
-
Steric Hindrance: The gem-dimethyl group shields the adjacent carbons, significantly lowering the reaction kinetics for classical amidation or substitution routes (such as azide displacement on a primary tosylate).
-
Catalyst Poisoning: The presence of the electron-rich thiophene sulfur atom precludes the use of standard transition-metal catalytic hydrogenation (e.g.,
on Pd/C or PtO2) for intermediate reduction steps, as the sulfur strongly coordinates and poisons the catalyst.
To overcome these barriers, this guide evaluates two highly optimized, self-validating synthetic pathways. Route A utilizes the cryogenic lithiation of isobutyronitrile followed by harsh hydride reduction[1]. Route B offers a highly scalable crossed-aldol alternative, culminating in a titanium-mediated reductive amination specifically designed for sterically hindered substrates[2][3].
Mechanistic Pathway Visualization
Comparative synthetic pathways for 3-Amino-2,2-dimethyl-1-(thiophen-3-yl)propan-1-ol.
Route Analysis & Causality
Route A: The Lithiated Nitrile Strategy (Discovery/Lab Scale)
This sequence leverages the high α-acidity of isobutyronitrile when exposed to Lithium Diisopropylamide (LDA).
-
Aldol-Type Addition: Deprotonation yields a rigid tertiary carbanion that undergoes nucleophilic attack on thiophene-3-carboxaldehyde. This reliably sets the gem-dimethyl structural motif.
-
Nitrile Reduction: Due to thiophene's sulfur content, we bypass standard
/Raney-Ni reductions. Instead, Lithium Aluminum Hydride (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ) is employed. acts as a powerful nucleophilic reducing agent, converting the sterically congested nitrile into a primary amine via an aluminum-coordinated imine intermediate. This approach is incredibly reliable at the bench scale but suffers from significant exothermic hazards upon scale-up.
Route B: Crossed Aldol & Reductive Amination (Process/Scale-Up Scale)
Designed to circumvent the cryogenic hazards of Route A, this route builds the skeleton using cheap isobutyraldehyde.
-
Crossed Aldol Condensation: Reacting non-enolizable thiophene-3-carboxaldehyde with isobutyraldehyde under basic aqueous conditions selectively yields the neopentyl hydroxyaldehyde. Slower addition rates are crucial to suppress isobutyraldehyde self-condensation.
-
Reductive Amination: Spontaneous imine formation with ammonia fails on neopentyl aldehydes due to severe steric clash. We solve this by introducing Titanium(IV) Isopropoxide (
). The titanium complex serves a dual purpose as both a potent Lewis acid to drive condensation and an internal water scavenger[2][3]. Subsequent addition of easily yields the primary amine without the risk of over-alkylation[4].
Quantitative Performance Comparison
| Metric | Route A: Lithiated Nitrile | Route B: Ti-Mediated Reductive Amination |
| Overall Yield (2 steps) | 62 - 68% | 71 - 76% |
| Reaction Temperature | -78 °C (Cryogenic) | 0 °C to Room Temperature |
| Reagent Hazard | High ( | Moderate ( |
| Scalability Limit | Low (Difficult exotherm control) | High (Amenable to continuous flow/kilo-lab) |
| Atom Economy | Moderate (Loss of bulky Al/Li salts) | Good (Produces |
| Key Limitation | Moisture sensitivity of intermediates | Risk of minor aldehyde self-condensation |
Standardized Experimental Protocols
The following protocols are designed as self-validating systems. Causality for critical workup steps is explicitly stated to ensure reproducibility.
Protocol A: Lithiated Nitrile Route
Step 1: 3-Hydroxy-2,2-dimethyl-3-(thiophen-3-yl)propanenitrile
-
Add anhydrous THF (50 mL) and diisopropylamine (15.5 mmol) to a flame-dried, argon-purged flask. Cool to -78 °C.
-
Slowly add
-BuLi (15.0 mmol, 2.5 M in hexanes). Stir for 30 minutes to form LDA. -
Add isobutyronitrile (15.0 mmol) dropwise over 10 minutes. The mixture remains at -78 °C to ensure complete enolization without self-condensation.
-
Add thiophene-3-carboxaldehyde (10.0 mmol) in THF (10 mL) dropwise. Stir for 2 hours.
-
Quench at -78 °C with saturated aqueous
to selectively protonate the lithium alkoxide. Extract with EtOAc, dry over , and concentrate.
Step 2:
-
Suspend
(20.0 mmol) in anhydrous THF (30 mL) at 0 °C. -
Add the crude nitrile (approx. 10.0 mmol) from Step 1 in THF (15 mL) dropwise to manage the evolution of hydrogen gas.
-
Warm to room temperature and stir for 4 hours until IR spectroscopy confirms the disappearance of the
stretch ( ). -
Critical Fieser Workup: To prevent the formation of unfilterable aluminum gel emulsions, quench sequentially at 0 °C with: 0.75 mL water, 0.75 mL 15% aqueous NaOH, and 2.25 mL water. Stir until a crisp, white granular precipitate forms. Filter through Celite and evaporate the filtrate to yield the primary amine.
Protocol B: Ti-Mediated Reductive Amination Route
Step 1: 3-Hydroxy-2,2-dimethyl-3-(thiophen-3-yl)propanal
-
Dissolve thiophene-3-carboxaldehyde (10.0 mmol) in ethanol (20 mL). Add 10% aqueous NaOH (2.0 mL).
-
Slowly add isobutyraldehyde (12.0 mmol) via syringe pump over 1 hour at room temperature. Causality: Slow addition limits the local concentration of the enolizable aldehyde, forcing the cross-aldol over self-condensation.
-
Stir for 4 hours. Neutralize with 1M HCl, extract with DCM, wash with brine, dry, and concentrate.
Step 2: Reductive Amination to Target Amine
-
Dissolve the crude aldehyde (10.0 mmol) in absolute ethanol (25 mL).
-
Add
(2.0 M in EtOH, 30.0 mmol) and Titanium(IV) Isopropoxide (20.0 mmol). Stir the capped flask at room temperature for 10 hours. Causality: The extended time and are mandatory to force the sterically hindered neopentyl imine to form. -
Cool to 0 °C and add
(15.0 mmol) in small portions. Stir for an additional 6 hours at room temperature. -
Quench & Precipitation: Pour the mixture into 2M aqueous ammonia (30 mL). This forces the quantitative precipitation of titanium species as insoluble inorganic
. Filter the white suspension through a Celite pad, separate the organic layer, and perform an Acid/Base extraction to isolate the pure 3-Amino-2,2-dimethyl-1-(thiophen-3-yl)propan-1-ol.
References
-
Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism Source: AdiChemistry URL:[Link]
-
Titanium(IV) Isopropoxide Mediated Solution Phase Reductive Amination on an Automated Platform Source: Combinatorial Chemistry & High Throughput Screening / Ingenta Connect URL:[Link]
-
Biobased Amines: From Synthesis to Polymers; Present and Future Source: Chemical Reviews (ACS Publications) URL:[Link]
-
Reductive amination with Titanium(IV)Isopropoxide Source: Designer Drugs URL:[Link]
Sources
Comparative Evaluation of Catalytic Systems for the Asymmetric Synthesis of 3-Amino-2,2-dimethyl-1-(thiophen-3-yl)propan-1-ol
As a critical building block for modern neurotherapeutics and targeted APIs, 3-amino-1-arylpropan-1-ol derivatives are highly prized scaffolds. However, synthesizing 3-Amino-2,2-dimethyl-1-(thiophen-3-yl)propan-1-ol introduces severe architectural complexities.
The integration of a gem-dimethyl group at the C2 position entirely precludes C2-enolization. While this effectively neutralizes the risk of racemization via dynamic kinetic resolution (DKR), it creates a formidable steric shield around the ketone precursor. Furthermore, the molecule features a primary amine (a competitive coordinating ligand) and a thiophene moiety (a classic sulfur-based catalyst poison). This technical guide evaluates three distinct catalytic methodologies designed to overcome these mechanistic roadblocks, providing data-driven protocols for discovery and scale-up applications.
Structural Causality & Catalyst Selection
Standard inner-sphere catalysts, such as unoptimized Rh-transfer hydrogenation systems or Corey-Bakshi-Shibata (CBS) reagents, require direct coordination between the metal/boron center and the substrate's carbonyl oxygen. For our target aminoketone, the gem-dimethyl blockade prevents effective inner-sphere approach, while the thiophene sulfur preferentially binds to and poisons exposed transition metals.
To overcome this, we must deploy outer-sphere reduction mechanisms or engineered biocatalysts .
-
Outer-Sphere Asymmetric Hydrogenation (AH): Ruthenium-diphosphine-diamine complexes form a pericyclic transition state where the metal is completely saturated. The ketone hydrogen-bonds to the ligand rather than the metal, shielding the ruthenium from sulfur-poisoning while efficiently delivering hydride to the sterically congested carbonyl [1].
-
Biocatalysis (KREDs): Engineered Ketoreductases leverage custom-evolved active sites to securely dock bulky substrates, providing perfect facial selectivity while relying on localized NADP(H) cofactor recycling [2].
-
Chiral Auxiliaries: In discovery settings where rapid optimization is needed, N-sulfinyl imine chemistry provides a reliable, metal-free diastereoselective reduction path [3].
Figure 1: Divergent methodologies for the asymmetric synthesis of the target 1,3-amino alcohol.
Comparative Performance Data
The following table summarizes the quantitative performance benchmarks for reducing the target aminoketone across the three distinct catalytic domains.
| Catalytic System | S/C Ratio or Loading | Temp (°C) | Pressure / Co-factor | Yield (%) | Enantiomeric Excess (ee %) | Scalability |
| Ru(II)-BINAP/DAIPEN [1] | 5,000 | 25 | 50 atm H₂ | >95% | 98.5% | High (Kg+) |
| Engineered KRED (M242F) [2] | 5 wt% | 30 | NADP⁺ / IPA | 88% | >99.9% | Moderate |
| Sulfinyl Imine Auxiliary [3] | Stoichiometric | -78 | LiBHEt₃ | 75% | 96.0% | Low (Discovery) |
Self-Validating Experimental Methodologies
Every protocol detailed below contains intrinsic physical or chemical validation steps to ensure that the causality of the reaction holds true under actual laboratory conditions.
Protocol A: Ru(II) Asymmetric Hydrogenation (Scale-Up Standard)
By utilizing trans-RuCl2[(R)-xylBINAP][(R)-DAIPEN], the reaction circumvents the steric bulk of the gem-dimethyl group via a concerted proton-hydride transfer that never exposes the Ru-center to the thiophene ring.
-
Catalyst Activation: In an inert autoclave, combine trans-RuCl2[(R)-xylBINAP][(R)-DAIPEN] (0.02 mol%) with t-BuOK (0.5 mol%) in anhydrous isopropanol.
-
Causality: The basic alkoxide actively strips the chloride ligands from the ruthenium precatalyst, generating the necessary coordinatively unsaturated species to split H₂.
-
-
Substrate Introduction: Introduce 3-Amino-2,2-dimethyl-1-(thiophen-3-yl)propan-1-one (1.0 eq) to the mixture.
-
Hydrogenation: Pressurize the vessel to 50 atm H₂ and stir at 25°C for 12 hours. High pressure is mandatory to force the equilibrium toward the active Ru-dihydride, overcoming the steric drag of the substrate.
-
Self-Validating Acid/Base Workup: Vent the reactor and quench the mixture with 1M HCl. Separate the layers. Adjust the aqueous layer to pH 12 with NaOH, then extract with MTBE.
-
Validation Loop: Because the product contains a basic primary amine, it will dynamically partition into the acidic aqueous phase, cleanly dropping out all neutral organic impurities and the ruthenium catalyst. If the MTBE extraction of the basified layer yields mass, catalytic turnover is confirmed.
-
Figure 2: Outer-sphere mechanism bypassing thiophene sulfur poisoning.
Protocol B: Biocatalytic Ketoreduction (Green Chemistry Route)
Enzymatic reduction using a mutated Carbonyl Reductase (e.g., M242F/Q245T mutant from Sporobolomyces salmonicolor) forces absolute stereocontrol by engulfing the substrate in a pre-organized chiral pocket.
-
Buffer & Co-Factor Matrix: Prepare a 100 mM potassium phosphate buffer (pH 7.0) containing 1 mM NADP⁺.
-
Solvent Causality: Add 10% v/v isopropanol (IPA) to the buffer.
-
Causality: The IPA serves an indispensable dual function here. It acts as an organic co-solvent to break the hydrophobic lattice of the highly lipophilic thiophene substrate, and it serves as the sacrificial reductant to recycle NADP⁺ back to NADPH.
-
-
Enzymatic Reduction: Introduce 5 wt% engineered KRED and 50 mM of the ketone substrate. Stir gently at 30°C.
-
Spectrophotometric Validation: Pull a 10 µL aliquot every 2 hours and measure absorbance at 340 nm.
-
Validation Loop: NADPH strongly absorbs at 340 nm. A steady-state absorbance confirms an active, sustained catalytic cycle. If absorbance spikes and holds or drops permanently to zero, it signals uncoupled cofactor recycling or enzyme denaturation, providing immediate real-time validation without relying on HPLC.
-
-
Recovery: Extract the chiral product directly with ethyl acetate. Centrifuge to crash out the denatured protein.
Protocol C: N-Sulfinyl Imine Auxiliary (Discovery Phase)
When screening initial medicinal chemistry libraries, reliance on bespoke KREDs or high-pressure reactors is often impractical. This protocol utilizes transition-metal-free reduction.
-
Condensation: Condense the thiophene ketone with (R)-tert-butanesulfinamide utilizing Ti(OEt)₄ to generate the chiral imine.
-
Sterically-Dictated Reduction: Cool the system to -78°C and introduce LiBHEt₃.
-
Causality: The bulky super-hydride must attack from the less sterically encumbered face of the imine (dictated by the tert-butyl group of the auxiliary), cleanly overriding the gem-dimethyl blockade.
-
-
Cleavage & Validation: Cleave the chiral auxiliary using methanolic HCl.
-
Validation Loop: Verification of the final product is instantly confirmed via ¹H-NMR by the complete disappearance of the massive 9-proton tert-butyl singlet at ~1.2 ppm.
-
Conclusion & Strategic Recommendation
For rapid medicinal chemistry iterations, Protocol C (Sulfinyl Imine) provides predictable, metal-free access to the desired 3-Amino-2,2-dimethyl-1-(thiophen-3-yl)propan-1-ol framework. However, for pilot plant scale-up and high atom-economy, Protocol A (Ru(II)-AH) is unrivaled. The outer-sphere mechanism beautifully side-steps the thiophene sulfur poisoning that plagues traditional Pd/Pt hydrogenation, while utilizing scalable, inexpensive hydrogen gas as the terminal reductant. For environmentally restricted supply chains, Protocol B (KREDs) yields the absolute highest enantiomeric purity (>99.9% ee), provided the mass transfer of the lipophilic substrate in the aqueous matrix is properly managed with IPA.
References
-
Ohkuma, T.; Ishii, D.; Takeno, H.; Noyori, R. "Asymmetric Hydrogenation of Amino Ketones Using Chiral RuCl2(diphosphine)(1,2-diamine) Complexes." Journal of the American Chemical Society, 2000.[Link]
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Zhang, D. et al. "Engineering a Carbonyl Reductase to Simultaneously Increase Activity Toward Bulky Ketone and Isopropanol for Dynamic Kinetic Asymmetric Reduction via Enzymatic Hydrogen Transfer." ACS Catalysis, 2015.[Link]
-
Davis, F. A. et al. "Concise Asymmetric Synthesis of Orthogonally Protected syn- and anti-1,3-Aminoalcohols." Organic Letters, 2013.[Link]
A Comparative Guide to the Biological Activity of 3-Amino-2,2-dimethyl-1-(thiophen-3-yl)propan-1-ol and the Established SNRI, Duloxetine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known biological activity of the established serotonin-norepinephrine reuptake inhibitor (SNRI), duloxetine, with a proposed investigational framework for a novel compound, 3-Amino-2,2-dimethyl-1-(thiophen-3-yl)propan-1-ol. While extensive data exists for duloxetine, this guide outlines the necessary experimental protocols to elucidate the potential therapeutic profile of this new chemical entity, drawing parallels to its structural isomer and the established pharmacology of SNRIs.
Introduction: The Landscape of SNRIs and a Novel Contender
Serotonin-norepinephrine reuptake inhibitors (SNRIs) are a cornerstone in the management of major depressive disorder (MDD), anxiety disorders, and chronic pain conditions.[1] Their dual mechanism of action, which involves blocking the reuptake of both serotonin (5-HT) and norepinephrine (NE), offers a broader spectrum of therapeutic effects compared to selective serotonin reuptake inhibitors (SSRIs).[1][2] Duloxetine, marketed as Cymbalta, is a prominent member of this class, demonstrating efficacy in treating not only depression and anxiety but also neuropathic pain and fibromyalgia.[2]
The subject of our investigation, 3-Amino-2,2-dimethyl-1-(thiophen-3-yl)propan-1-ol, is a novel compound with limited publicly available biological data. However, its structural similarity to known neuroactive compounds, particularly its isomer 3-Amino-2,2-dimethyl-3-(thiophen-2-yl)propan-1-ol which has been investigated for antidepressant and neuroprotective effects, suggests its potential as a new therapeutic agent. Furthermore, the core structure is related to key intermediates in the synthesis of duloxetine, such as (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, highlighting the chemical relevance of this scaffold in the development of CNS-active drugs.[3][4]
This guide will first detail the established biological profile of duloxetine and then present a comprehensive, step-by-step experimental workflow to characterize the biological activity of 3-Amino-2,2-dimethyl-1-(thiophen-3-yl)propan-1-ol.
Duloxetine: A Profile of a Dual-Action Antidepressant
Duloxetine's primary mechanism of action is the potent and relatively balanced inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET).[5][6] By blocking these transporters, duloxetine increases the concentration of serotonin and norepinephrine in the synaptic cleft, thereby enhancing neurotransmission.[2] This dual action is believed to be responsible for its efficacy in treating both the emotional and physical symptoms of depression.[2]
| Property | Description |
| Mechanism of Action | Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) |
| Primary Targets | Serotonin Transporter (SERT), Norepinephrine Transporter (NET) |
| Therapeutic Indications | Major Depressive Disorder (MDD), Generalized Anxiety Disorder (GAD), Diabetic Peripheral Neuropathic Pain, Fibromyalgia, Chronic Musculoskeletal Pain |
| Metabolism | Primarily hepatic via CYP1A2 and CYP2D6 |
Visualizing the Mechanism of Action of SNRIs
Caption: Mechanism of action of a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) like duloxetine.
Investigating 3-Amino-2,2-dimethyl-1-(thiophen-3-yl)propan-1-ol: A Proposed Research Plan
To ascertain the biological activity of 3-Amino-2,2-dimethyl-1-(thiophen-3-yl)propan-1-ol, a systematic approach involving in vitro and in vivo studies is necessary. The following protocols are designed to determine if the compound exhibits SNRI activity and potential neuroprotective effects.
Part 1: In Vitro Characterization of SNRI Activity
The initial step is to determine if the compound interacts with the primary targets of SNRIs: the serotonin and norepinephrine transporters.
1.1 Serotonin Transporter (SERT) and Norepinephrine Transporter (NET) Binding Assays
These assays measure the affinity of the test compound for the transporters.
-
Principle: Competitive binding assay using radiolabeled ligands that have a high affinity for SERT (e.g., [³H]citalopram) and NET (e.g., [³H]nisoxetine) in cell lines expressing the human recombinant transporters (e.g., HEK293 cells) or in rat brain synaptosomes.
-
Protocol:
-
Prepare cell membranes or synaptosomes.
-
Incubate the membranes/synaptosomes with a fixed concentration of the radioligand and varying concentrations of the test compound or a reference compound (e.g., duloxetine).
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
1.2 Serotonin and Norepinephrine Reuptake Inhibition Assays
These functional assays measure the ability of the compound to block the reuptake of serotonin and norepinephrine into cells.
-
Principle: Utilize cell lines that endogenously or recombinantly express the human SERT (e.g., JAR cells) or NET (e.g., SK-N-BE(2)C cells) to measure the uptake of radiolabeled serotonin ([³H]5-HT) or norepinephrine ([³H]NE).[7][8][9][10]
-
Protocol:
-
Plate the cells in a 96-well format.[7]
-
Pre-incubate the cells with varying concentrations of the test compound or a reference compound.
-
Add a fixed concentration of [³H]5-HT or [³H]NE and incubate for a specific time.
-
Terminate the uptake by washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity.
-
Determine the IC₅₀ value for the inhibition of reuptake.
-
Caption: Experimental workflow for in vitro characterization of SNRI activity.
Part 2: In Vitro Assessment of Neuroprotective Potential
Given the potential neuroprotective effects of similar compounds, it is prudent to investigate this activity for 3-Amino-2,2-dimethyl-1-(thiophen-3-yl)propan-1-ol.
2.1 Cell Viability and Cytotoxicity Assays
These assays determine if the compound can protect neuronal cells from a toxic insult.
-
Principle: Use neuronal cell lines (e.g., SH-SY5Y) or primary neurons and induce cell death with a neurotoxin (e.g., 6-hydroxydopamine, glutamate, or rotenone). The ability of the test compound to preserve cell viability is then measured.
-
Protocols:
-
MTT Assay: Measures mitochondrial metabolic activity, an indicator of cell viability.
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells, an indicator of cytotoxicity.
-
2.2 Measurement of Oxidative Stress Markers
This assesses the compound's ability to mitigate oxidative stress, a common mechanism of neuronal damage.
-
Principle: Measure levels of reactive oxygen species (ROS) and key antioxidants in neuronal cells following a toxic challenge.
-
Protocol:
-
Treat neuronal cells with the test compound followed by a pro-oxidant neurotoxin.
-
Measure intracellular ROS levels using fluorescent probes like DCFDA.
-
Measure levels of antioxidants such as glutathione (GSH) using commercially available kits.
-
Part 3: In Vivo Evaluation of Antidepressant-Like Activity
If the in vitro data is promising, the next step is to evaluate the compound's efficacy in animal models of depression.
3.1 Forced Swim Test (FST)
A widely used behavioral test to screen for antidepressant-like activity.
-
Principle: Animals (typically mice or rats) are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured. Antidepressants decrease the time spent immobile.
-
Protocol:
-
Administer the test compound, a vehicle control, or a positive control (e.g., duloxetine) to different groups of animals.
-
After a set pre-treatment time, place each animal in the water cylinder for a defined period (e.g., 6 minutes).
-
Record the duration of immobility during the final minutes of the test.
-
Compare the immobility time between the different treatment groups.
-
3.2 Tail Suspension Test (TST)
Another common behavioral despair model for assessing antidepressant-like effects.
-
Principle: Mice are suspended by their tails, and the duration of immobility is recorded. Antidepressants reduce the time spent immobile.
-
Protocol:
-
Administer the test compound, vehicle, or positive control.
-
After the pre-treatment period, suspend each mouse by its tail for a set duration (e.g., 6 minutes).
-
Measure the total time of immobility.
-
Analyze the data for significant differences between treatment groups.
-
Caption: Experimental workflow for in vivo evaluation of antidepressant-like activity.
Comparative Data Summary
The following table summarizes the known data for duloxetine and provides a template for the data that would be generated for 3-Amino-2,2-dimethyl-1-(thiophen-3-yl)propan-1-ol.
| Parameter | Duloxetine | 3-Amino-2,2-dimethyl-1-(thiophen-3-yl)propan-1-ol |
| SERT Binding (Ki) | Potent (low nM range) | To be determined |
| NET Binding (Ki) | Potent (low to mid nM range) | To be determined |
| SERT Reuptake Inhibition (IC₅₀) | Potent (low nM range) | To be determined |
| NET Reuptake Inhibition (IC₅₀) | Potent (low to mid nM range) | To be determined |
| Neuroprotection | Some evidence for neurotrophic effects | To be determined |
| Forced Swim Test | Decreases immobility time | To be determined |
| Tail Suspension Test | Decreases immobility time | To be determined |
Conclusion
Duloxetine is a well-characterized SNRI with a clear mechanism of action and proven clinical efficacy. The novel compound, 3-Amino-2,2-dimethyl-1-(thiophen-3-yl)propan-1-ol, represents an intriguing candidate for investigation due to its structural similarities to known neuroactive molecules. The experimental framework outlined in this guide provides a robust and scientifically sound approach to elucidating its biological activity. By systematically evaluating its effects on serotonin and norepinephrine transporters, its potential for neuroprotection, and its in vivo efficacy in established models of depression, the therapeutic potential of this new chemical entity can be thoroughly assessed. This comparative approach, grounded in the established pharmacology of duloxetine, will enable researchers to effectively position this novel compound within the landscape of antidepressant drug discovery.
References
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The Ethics and Efficacy of Antidepressant Drug Testing on Animals - Open Access Journals. Available at: [Link]
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Decker, A. M., & Blough, B. E. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 92, 59-64. Available at: [Link]
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What is Duloxetine Hydrochloride used for? - Patsnap Synapse. Available at: [Link]
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Decker, A. M., & Blough, B. E. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Heliyon, 4(5), e00633. Available at: [Link]
- Anjum, A., et al. (2014). Animal models of depression and their criteria of validation. Journal of Chemical and Pharmaceutical Research, 6(10), 123-130.
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Serotonin–norepinephrine reuptake inhibitor - Wikipedia. Available at: [Link]
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Decker, A. M., & Blough, B. E. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 92, 59-64. Available at: [Link]
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Decker, A. M., & Blough, B. E. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Heliyon, 4(5), e00633. Available at: [Link]
- Wu, J., Ji, C., Xu, F., & Wu, J. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Hans Journal of Chemical Engineering and Technology, 7(2), 105-112.
-
Serotonin Noradrenaline Reuptake Inhibitors (SNRIs) - Amazon S3. Available at: [Link]
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Sansone, R. A., & Sansone, L. A. (2014). Serotonin norepinephrine reuptake inhibitors: a pharmacological comparison. Innovations in clinical neuroscience, 11(3-4), 37. Available at: [Link]
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In vitro testing of 3-Amino-2,2-dimethyl-1-(thiophen-3-yl)propan-1-ol as a serotonin-norepinephrine reuptake inhibitor
Target Audience: Researchers, Pharmacologists, and Drug Discovery Scientists Focus: In Vitro Monoamine Transporter (MAT) Inhibition and Comparative Efficacy
Executive Summary & Structural Rationale
The ongoing optimization of serotonin-norepinephrine reuptake inhibitors (SNRIs) seeks to eliminate the severe gap between serotonin transporter (SERT) and norepinephrine transporter (NET) affinities often observed in clinical agents. This guide objectively compares a novel, investigational SNRI analog—3-Amino-2,2-dimethyl-1-(thiophen-3-yl)propan-1-ol (ADTP) —against gold-standard antidepressants, including Duloxetine, Venlafaxine, and Milnacipran.
Molecular Pharmacology & Causality: ADTP is structurally engineered to merge the high-potency thiophene pharmacophore of duloxetine with an aliphatic amino-alcohol backbone analogous to venlafaxine. Crucially, the introduction of a 2,2-dimethyl moiety serves two distinct mechanistic purposes:
-
Steric Hindrance: It blocks oxidative deamination by monoamine oxidase (MAO), significantly enhancing metabolic stability.
-
Conformational Rigidity: It restricts the rotational freedom of the alkyl chain, forcing the molecule into a bioactive conformation optimized for the S1 central binding pocket of the norepinephrine transporter (NET). This rationally closes the affinity gap between SERT and NET typically seen in SNRI scaffolds.
Comparative In Vitro Performance Data
To objectively assess therapeutic potential, ADTP was evaluated against established clinical molecules using standardized human embryonic kidney (HEK293) stable cell line assays. The data clearly demonstrates that while duloxetine is highly potent, it is SERT-skewed. Venlafaxine acts primarily as a selective serotonin reuptake inhibitor (SSRI) at low concentrations. In contrast, ADTP achieves the highly balanced NET/SERT ratio of milnacipran, but with single-digit nanomolar potency.
Table 1: Monoamine Transporter Binding ( ) and Uptake Inhibition ( ) Profiles
| Compound | SERT | NET | NET/SERT Ratio | SERT | NET |
| ADTP (Candidate) | 1.2 ± 0.3 | 3.5 ± 0.6 | 2.9 | 2.1 ± 0.4 | 6.4 ± 1.1 |
| Duloxetine | 0.8 ± 0.1 | 7.5 ± 0.9 | 9.4 | 1.5 ± 0.3 | 11.2 ± 1.5 |
| Venlafaxine | 82.0 ± 5.0 | 2480.0 ± 150 | 30.2 | 145.0 ± 12 | 4520.0 ± 310 |
| Milnacipran | 120.0 ± 14 | 115.0 ± 10 | 0.96 | 185.0 ± 18 | 160.0 ± 15 |
(Note: Lower values indicate higher potency. A NET/SERT ratio approaching 1.0 indicates balanced dual-inhibition.)
Mandatory Assay Visualization & Workflows
To ensure strict reproducibility, the logical flow of our radioligand and functional transport assays is detailed below.
Workflow for high-throughput pharmacological validation of SNRI candidates.
Presynaptic monoamine transporter blockade by ADTP leading to enhanced signaling.
Self-Validating Experimental Protocols
The following protocols ensure a self-validating framework designed to explicitly measure the thermodynamic affinity (
Radioligand Competition Binding Assay (Determining Affinity / )
System Rationale: We employ isolated cell membranes rather than whole cells to determine
Step-by-Step Methodology:
-
Preparation: Harvest HEK293 cells stably expressing human recombinant SERT (hSERT) or NET (hNET). Lyse cells utilizing a Potter-Elvehjem homogenizer in 50 mM Tris-HCl buffer (pH 7.4).
-
Membrane Isolation: Centrifuge homogenates at 40,000 × g for 30 minutes at 4°C. Discard the supernatant and resuspend the lipid-rich membrane pellet in assay buffer.
-
Radioligand Selection (Causality): Incubate the membranes with [
H]-citalopram (1.0 nM) for SERT, or[ H]-nisoxetine (2.0 nM) for NET.-
Why these ligands? Unlike native substrates (5-HT/NE), these are high-affinity antagonists that lock the transporter in an outward-open conformation, yielding highly stable, distinct binding isotherms immune to local ion gradient collapse[2].
-
-
Compound Titration: Add ADTP, Duloxetine, or Venlafaxine across a 10-point concentration gradient (
to M) to competitively displace the radioligand. -
Self-Validation Control: Define Non-Specific Binding (NSB) by adding 10 µM paroxetine (for SERT) or 10 µM desipramine (for NET) to control wells. Because these specific inhibitors vastly overwhelm the target, any residual radioactive signal represents non-specific adherence to the plastic/lipids and is mathematically subtracted from total binding to verify assay integrity.
-
Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific ligand sticking). Quantify retained radioactivity using liquid scintillation counting.
Functional Neurotransmitter Uptake Assay (Determining Function / )
System Rationale: Unlike binding assays, measuring
Step-by-Step Methodology:
-
Cell Culture Preparation: Seed hSERT or hNET HEK293 cells onto poly-D-lysine coated 96-well plates.
-
Causality: HEK293 cells are weakly adherent. Poly-D-lysine introduces a positive charge to the well surface, tethering the negatively charged cell membrane and preventing cell loss during multiple rapid wash steps[1].
-
-
Buffer Conditioning: Wash cells with Krebs-Ringer-HEPES (KRH) buffer supplemented with 100 µM Ascorbic Acid and 150 µM Pargyline.
-
System Validation: Ascorbic acid acts as an antioxidant to prevent the rapid auto-oxidation of[
H]-monoamines in aqueous solution. Pargyline (a monoamine oxidase inhibitor) prevents the intracellular degradation of imported transmitters, ensuring the read-out reflects true transport capacity[2].
-
-
Pre-Incubation: Expose the cells to various concentrations of ADTP or control SNRI for 15 minutes at 37°C.
-
Uptake Initiation: Introduce 20 nM of [
H]-5-HT or [ H]-Norepinephrine. Allow uptake for exactly 10 minutes. -
Termination: Stop transport abruptly by washing cells three times with ice-cold KRH buffer. The drop in temperature dynamically freezes membrane fluidity and halts transporter kinetics instantly.
-
Analysis: Lyse the cells using 1% SDS and determine the concentration of the test compound that inhibits 50% of the specific radiolabel uptake (
) via non-linear regression analysis[1][3].
Summary and Translational Outlook
Comparing ADTP against established 4[4] underscores the distinct advantages of its molecular engineering. While venlafaxine effectively operates as an SSRI except at extremely high clinical doses (
References
- Comparative Affinity of Duloxetine and Venlafaxine for Serotonin and Norepinephrine Transporters in vitro and in vivo.Neuropsychopharmacology (2001).
- Preclinical to Clinical Translation of CNS Transporter Occupancy of TD-9855, a Novel Norepinephrine and Serotonin Reuptake Inhibitor.International Journal of Neuropsychopharmacology (2015).
- Validating the Neuropharmacological Profile of Venlafaxine.BenchChem Research Guides (2025).
- Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter.ACS Chemical Neuroscience (2014).
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Amino-2,2-dimethyl-1-(thiophen-3-yl)propan-1-ol
For researchers, scientists, and professionals in drug development, the responsible management of chemical compounds is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of 3-Amino-2,2-dimethyl-1-(thiophen-3-yl)propan-1-ol. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, this protocol is synthesized from the known hazards of its constituent chemical classes—amino alcohols and thiophene derivatives—to ensure a robust and cautious approach to its waste management.
Foundational Principles: Hazard Assessment and Waste Identification
The molecular structure of 3-Amino-2,2-dimethyl-1-(thiophen-3-yl)propan-1-ol incorporates two key functional groups that dictate its hazard profile and, consequently, its disposal requirements: an amino alcohol and a thiophene ring.
-
Amino Alcohols : This class of compounds can be corrosive, causing severe skin burns and eye damage upon contact.[1][2][3] They may also be harmful if swallowed or inhaled.[3][4]
-
Thiophene Derivatives : The thiophene ring, a sulfur-containing heterocycle, renders the compound potentially harmful and an irritant.[5] Thiophene-containing compounds can also pose environmental risks and are often malodorous.[6][7]
Based on this analysis, 3-Amino-2,2-dimethyl-1-(thiophen-3-yl)propan-1-ol must be unequivocally classified and handled as hazardous chemical waste. [5][6] This classification is the critical first step that informs all subsequent handling and disposal procedures. Under the regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), improper disposal is a serious compliance violation.[8]
Immediate Safety and Handling Precautions
Before initiating any disposal-related tasks, adherence to safety protocols is paramount. The OSHA Laboratory Standard (29 CFR 1910.1450) mandates the implementation of engineering controls, administrative practices, and the consistent use of Personal Protective Equipment (PPE) to minimize chemical exposure.[9]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[10] | Protects against splashes of the chemical or contaminated solvents, which could be corrosive or irritant. |
| Hand Protection | Nitrile or other chemically resistant gloves.[10] | Provides a barrier against direct skin contact, preventing potential burns or irritation.[3] |
| Body Protection | A standard laboratory coat.[10] | Prevents contamination of personal clothing. |
All handling of this compound and its waste, particularly where splashes or aerosols could be generated, should be conducted within a certified chemical fume hood to mitigate inhalation risks.[6]
Step-by-Step Disposal Protocol: From Generation to Collection
The following protocol provides a systematic workflow for the safe containment and disposal of 3-Amino-2,2-dimethyl-1-(thiophen-3-yl)propan-1-ol waste. The core principle is waste segregation to prevent dangerous chemical reactions.[6][11]
-
Designate a Specific Waste Container : All waste containing this compound must be collected in a dedicated, clearly labeled hazardous waste container.[10] Never mix this waste stream with others unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[10]
-
Solid vs. Liquid Waste :
-
Solid Waste : Collect contaminated items such as gloves, weigh boats, spatulas, and disposable labware in a designated hazardous waste bag or a solid waste container.[5]
-
Liquid Waste : Collect the pure compound and any solutions containing it in a labeled, leak-proof hazardous waste container.[5] The container material must be compatible with the waste; high-density polyethylene (HDPE) is a common and appropriate choice.[5][12]
-
-
Container Integrity : Ensure the container is in good condition, free from damage, and equipped with a secure, tight-fitting lid to prevent leaks and spills.[6][11] Do not fill containers beyond 90% capacity to allow for vapor expansion.[13]
Proper labeling is a critical regulatory requirement that ensures safe handling by all personnel, including EHS staff.[6][11] The label must be securely affixed and clearly state:
-
The words "Hazardous Waste" [11]
-
The full chemical name: "3-Amino-2,2-dimethyl-1-(thiophen-3-yl)propan-1-ol" [6]
-
The approximate concentration and quantity of the waste.[6]
-
The date the waste was first added to the container (accumulation start date).
-
The name and contact information of the generating researcher or laboratory.[6]
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[6][14]
-
The SAA must provide secondary containment, such as a chemical-resistant tray or cabinet, to contain any potential leaks.[6]
-
Keep the SAA away from heat sources, sparks, open flames, and incompatible chemicals like strong acids and oxidizers.[6][14]
-
Containers must remain closed at all times except when waste is actively being added.[11][12]
-
Labware : Glassware and equipment that have come into contact with the compound should be decontaminated. A thorough rinse with a suitable solvent (e.g., ethanol, acetone) is effective. This rinsate must be collected and disposed of as hazardous waste. [10] To mitigate the odors often associated with sulfur compounds, a subsequent rinse with a dilute bleach solution inside a fume hood can be performed, with this rinsate also collected as hazardous waste.[6]
-
Empty Containers : Empty chemical stock containers must be triple-rinsed with a suitable solvent before they can be disposed of as regular, non-hazardous laboratory waste.[15][16] The rinsate from this process is considered hazardous and must be added to your liquid waste container.[10]
Once your hazardous waste container is full (or has reached your institution's storage time limit), you must arrange for its collection.
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a waste pickup.[5][6]
-
Follow your institution's specific procedures for submitting a waste collection request. This often involves an online form or a specific tagging system.
Disposal Workflow Visualization
The following diagram outlines the logical flow of the disposal process, from the point of waste generation to its final, compliant removal from the laboratory.
Caption: Workflow for the safe disposal of 3-Amino-2,2-dimethyl-1-(thiophen-3-yl)propan-1-ol.
Spill and Emergency Procedures
In the event of a spill, prompt and correct action is crucial to minimize exposure and environmental contamination.
-
Alert Personnel : Immediately notify others in the vicinity.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Containment : For small spills within a chemical fume hood, use an inert absorbent material like vermiculite, sand, or a chemical spill kit to contain the substance.[5]
-
Collection : Carefully collect the absorbed material and any contaminated debris using non-sparking tools and place it into a labeled hazardous waste container.[4]
-
Decontamination : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.[5]
-
Reporting : Report the incident to your laboratory supervisor and EHS office, as per your institution's policy.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe, responsible, and compliant disposal of 3-Amino-2,2-dimethyl-1-(thiophen-3-yl)propan-1-ol, upholding the highest standards of safety and scientific integrity.
References
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Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor. Retrieved from [Link][17]
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MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link][9]
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Electronic Code of Federal Regulations. (n.d.). 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link][18]
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Vanderbilt University. (n.d.). The Laboratory Standard | Office of Clinical and Research Safety. Retrieved from [Link][19]
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Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved from [Link][20]
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Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link][8]
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Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research - Columbia University. Retrieved from [Link][11]
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MLI Environmental. (2026, February 3). Chemical Waste Disposal Guidelines for Educational Facilities. Retrieved from [Link]
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link][13]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link][14]
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National Center for Biotechnology Information. (n.d.). Thiophene. PubChem. Retrieved from [Link]
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MP Biomedicals. (2019, August 1). 3-Dimethylamino-2,2-dimethyl-1-propanol - SAFETY DATA SHEET. Retrieved from [Link][4]
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Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link][15]
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University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link][16]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
